Apelin-12 (human, bovine, mouse, rat)

Description

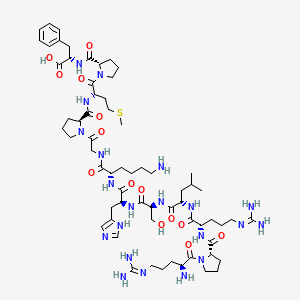

Apelin-12 is a 12-amino acid peptide (sequence: RPRLSHKGPMPF) derived from the C-terminal region of preproapelin. It serves as the endogenous ligand for the APJ receptor, a G protein-coupled receptor implicated in cardiovascular homeostasis, metabolic regulation, and angiogenesis . Identified initially in bovine stomach extracts , Apelin-12 is conserved across humans, bovines, mice, and rats, though species-specific functional variations exist.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIODTAJAFBDDGP-TZIGXLGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H103N21O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apelin-12 typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) methodology. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The temporary protection of the guanidine function of arginine residues by protonation (salt formation) is employed during the formation of the amide bond .

Industrial Production Methods: Industrial production of Apelin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to produce peptides suitable for pharmaceutical applications .

Chemical Reactions Analysis

Enzymatic Degradation and Stability

Apelin-12 is susceptible to enzymatic cleavage, primarily by angiotensin-converting enzyme 2 (ACE2) :

-

ACE2-Mediated Hydrolysis : ACE2 cleaves the C-terminal phenylalanine (Phe¹²), generating Apelin-12(1–11) and abolishing receptor binding .

-

Half-Life : Native Apelin-12 has a plasma half-life <5 minutes due to rapid peptidase degradation .

Table 2: Enzymatic Degradation Pathways of Apelin-12

| Enzyme | Cleavage Site | Product | Functional Impact |

|---|---|---|---|

| ACE2 | Phe¹² | Apelin-12(1–11) | Loss of APJ binding |

| Neprilysin | Multiple sites | Fragments | Reduced bioactivity |

Receptor Binding and Signaling

Apelin-12 binds the APJ receptor (a G-protein-coupled receptor) via distinct structural motifs:

-

Critical Residues : Arg⁶, Pro⁷, and Arg⁸ form a conserved RPR motif essential for APJ activation .

-

Signaling Pathways :

Table 3: Functional Consequences of Apelin-12 Binding

| Pathway | Effect | Physiological Outcome |

|---|---|---|

| PI3K/Akt | eNOS activation, NO release | Vasodilation, cardioprotection |

| ERK1/2 | Cell proliferation | Tissue repair, angiogenesis |

Structural Modifications for Enhanced Stability

To mitigate rapid degradation, analogues of Apelin-12 have been engineered:

-

d-Ala Substitution : [d-Ala¹²]-Apelin-12 resists ACE2 cleavage and acts as a competitive APJ antagonist .

-

N-Terminal Pyroglutamation : [Pyr¹]-Apelin-13(1–12) exhibits prolonged stability while retaining receptor affinity .

Table 4: Bioactivity of Apelin-12 Analogues

| Analogue | Modification | Stab

Scientific Research Applications

Cardiovascular Applications

Apelin-12 has been extensively studied for its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury.

Case Study: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of apelin-12 and its structural analogues on myocardial infarction in Wistar rats. The results indicated that apelin-12 significantly reduced infarct size and improved cardiac function post-injury. The analog [MeArg1, NLe10]-A12 exhibited even greater efficacy, suggesting its potential as a therapeutic agent for acute coronary syndrome .

| Peptide | Infarct Size Reduction | Functional Recovery |

|---|---|---|

| Apelin-12 | Significant | Improved |

| [MeArg1, NLe10]-A12 | Greater than apelin-12 | Enhanced |

| [d-Ala 12]-A12 | Antagonistic effects | Not applicable |

Neurological Applications

The role of apelin-12 in neurological disorders has also been explored. Elevated levels of apelin-12 have been associated with conditions such as moyamoya disease (MMD), where it may serve as a potential biomarker for diagnosis.

Case Study: Moyamoya Disease

In a comparative study between patients with MMD and those with intracranial atherosclerotic disease (ICAD), plasma levels of apelin-12 were significantly higher in the MMD group. This suggests that apelin-12 could be utilized as a diagnostic marker for differentiating between these two conditions .

| Condition | Apelin-12 Level (ng/ml) | Significance |

|---|---|---|

| Moyamoya Disease | Higher | Significant |

| Intracranial Atherosclerotic Disease | Lower | Reference point |

Metabolic Applications

Apelin-12 is increasingly recognized for its role in metabolic syndrome and obesity-related disorders.

Case Study: Obesity and Metabolic Syndrome

Research indicates that serum levels of apelin-12 correlate positively with body adiposity and various metabolic syndrome risk factors among obese children. Elevated levels were noted in those with metabolic syndrome compared to controls, highlighting its potential as a diagnostic biomarker .

| Group | Apelin-12 Level (ng/ml) | Metabolic Syndrome Presence |

|---|---|---|

| Obese with MetS | Significantly higher | Present |

| Obese without MetS | Lower | Absent |

Cancer Research

Apelin-12 has also been implicated in cancer biology, particularly concerning lung malignancies.

Case Study: Lung Cancer

In a study examining serum apelin-12 levels among smokers and lung cancer patients, significantly elevated levels were found in patients with squamous cell carcinoma compared to other types of lung cancer. This suggests that apelin-12 may serve as a potential biomarker for lung cancer risk assessment .

| Cancer Type | Serum Apelin-12 Level (ng/l) |

|---|---|

| Squamous Cell Carcinoma | 2205.54 ± 187.31 |

| Adenocarcinoma | 1088.00 ± 136.52 |

| Small Cell Carcinoma | 797.25 ± 88.69 |

Summary of Findings

The diverse applications of apelin-12 across different biological systems underscore its significance in both diagnostic and therapeutic contexts:

- Cardiovascular Health: Protective effects against myocardial ischemia.

- Neurological Disorders: Potential biomarker for moyamoya disease.

- Metabolic Disorders: Correlation with obesity and metabolic syndrome.

- Cancer Biology: Elevated levels indicating potential malignancy.

Mechanism of Action

Apelin-12 exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These pathways regulate processes such as cell proliferation, migration, and survival .

Comparison with Similar Compounds

Key Physiological Roles :

- Cardiovascular System: Apelin-12 reduces arterial blood pressure via endothelial nitric oxide synthase (eNOS) activation and improves cardiac recovery post-ischemia in rats .

- Metabolic Regulation : It modulates insulin sensitivity and lipid metabolism, with elevated levels observed in obese children and reduced levels in type 2 diabetes and hypertension .

- Angiogenesis : Apelin-12 enhances vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) expression, promoting angiogenesis in ischemic brain models .

- Gastric Function : Species-specific effects include histamine-mediated acid secretion enhancement in rats and inhibition of Ca²⁺ signaling in rabbits .

Pathological Relevance :

- Lower Apelin-12 levels correlate with coronary artery disease severity (Gensini score) and poor prognosis in ST-elevation myocardial infarction (STEMI) .

- In diabetic vascular complications, Apelin-12 counteracts oxidative stress and inflammation via JNK/p38MAPK pathway modulation .

Apelin Isoforms

Apelin isoforms vary in length and receptor affinity, influencing their functional roles:

- Functional Differences : Shorter isoforms (e.g., Apelin-13) exhibit higher APJ affinity and potency in cardiovascular regulation compared to Apelin-12 .

- Therapeutic Potential: Apelin-12’s anti-inflammatory effects in diabetes contrast with Apelin-13’s role in heart failure .

Adropin

Adropin is a peptide hormone involved in metabolic homeostasis, with opposing effects to Apelin-12 in obesity and metabolic syndrome (MetS):

VEGF and Cytokines

Apelin-12 synergizes with VEGF in angiogenesis but diverges in inflammatory roles:

Species-Specific Effects

Functional differences across species highlight translational research challenges:

- Contradictions : In rats, Apelin-12 inhibits gastric Ca²⁺ signaling , while in bovines, it stimulates acid secretion .

Therapeutic Comparison with Pharmacological Agents

Biological Activity

Apelin-12 is a bioactive peptide belonging to the apelin family, which plays a significant role in various physiological processes across multiple species, including humans, bovines, mice, and rats. This article delves into its biological activities, mechanisms of action, and implications in health and disease.

Overview of Apelin-12

Apelin-12 is a 12-amino acid peptide derived from the larger precursor protein preproapelin. It interacts primarily with the APJ receptor, a G protein-coupled receptor that mediates many of the physiological effects attributed to apelin. The peptide is known for its involvement in cardiovascular regulation, energy metabolism, and neuroprotection.

The biological activity of apelin-12 is mediated through several signaling pathways:

- G Protein-Coupled Receptor Activation : Apelin-12 activates the APJ receptor, leading to the stimulation of various intracellular signaling cascades, including:

- PI3K/Akt Pathway : Involved in cell survival and growth.

- ERK1/2 Pathway : Associated with cellular proliferation and differentiation.

- Vasodilation : Apelin-12 induces vasodilation through nitric oxide (NO) production and endothelial nitric oxide synthase (eNOS) activation, contributing to cardiovascular health .

1. Cardiovascular Effects

Apelin-12 has been shown to have protective effects in myocardial ischemia-reperfusion injury models in rats. Studies indicate that apelin administration improves cardiac function by preserving high-energy phosphates and reducing lactate accumulation during ischemic events .

| Study | Species | Findings |

|---|---|---|

| Szokodi et al. (2002) | Rat | Increased cardiac contractility and reduced blood pressure |

| Hamada et al. (2011) | Rat | Enhanced preservation of phosphocreatine during ischemia |

| Kadoglou et al. (2010) | Human | Reduced serum apelin-12 levels in coronary artery disease patients |

2. Prognostic Value in Myocardial Infarction

Research has highlighted the prognostic significance of apelin-12 levels in patients with ST-Elevation Myocardial Infarction (STEMI). Low levels of apelin-12 were associated with poor outcomes, suggesting its potential as a biomarker for cardiovascular risk assessment .

3. Effects on Feeding Behavior

In rodent models, apelin-12 has been observed to inhibit nocturnal food intake, indicating a role in energy homeostasis and appetite regulation . This effect may be mediated through central nervous system pathways involving the hypothalamus.

Case Studies

Case Study 1: Acute Myocardial Infarction

A study involving 98 patients assessed apelin-12 levels at two time points post-myocardial infarction. Results indicated a significant decrease in apelin-12 levels from day one to day seven post-event, correlating with clinical parameters such as ejection fraction and segmental wall motion abnormalities .

Case Study 2: Obesity and Metabolism

In a multidisciplinary lifestyle intervention study, apelin-12 levels decreased significantly alongside improvements in body mass index (BMI) and metabolic markers, underscoring its role in metabolic regulation .

Q & A

Q. How should Apelin-12 be synthesized and characterized to ensure functional integrity in experimental settings?

Apelin-12 is synthesized via solid-phase peptide synthesis (SPPS) with the sequence RPRLSHKGPMPF (molecular formula: C₆₄H₁₀₃N₂₁O₁₄S; molecular weight: 1422.72 Da). Critical steps include:

- Purity assessment : Reverse-phase HPLC (≥95% purity) to verify correct sequence and minimize truncated/byproduct peptides .

- Contaminant management : Residual trifluoroacetic acid (TFA) from synthesis may interfere with cell-based assays (e.g., altering viability or receptor binding). TFA removal via lyophilization or ion-exchange chromatography is recommended for in vitro studies .

- Storage : Lyophilized powder at -20°C to -70°C; reconstituted aliquots at -70°C to prevent degradation .

Q. What are the standard experimental designs for evaluating Apelin-12’s vasoactive effects in rodent models?

Key methodologies include:

- Anesthetized rat models : Intravenous administration (dose range: 0.1–10 nmol/kg) to measure acute arterial blood pressure reduction via nitric oxide synthase (eNOS) activation. Heart rate should be monitored to confirm selectivity (no significant change) .

- Ex vivo assays : Isolated aortic rings pre-treated with L-NAME (eNOS inhibitor) to validate NO-dependent vasodilation .

Q. How can researchers address discrepancies in Apelin-12’s reported bioactivity across studies?

Common sources of variability and solutions:

- Species-specific differences : Human, bovine, and rodent Apelin-12 share identical sequences, but receptor (APJ) expression levels vary across tissues. Validate APJ mRNA/protein levels in target tissues using qPCR or immunohistochemistry .

- Batch variability : Use standardized commercial sources with certificates of analysis (CoA) for purity and mass spectrometry validation .

Advanced Research Questions

Q. What mechanistic pathways underlie Apelin-12’s neuroprotective effects in ischemia-reperfusion injury?

Apelin-12 inhibits JNK and p38 MAPK signaling, reducing oxidative stress and apoptosis. Experimental approaches:

- In vitro : Oxygen-glucose deprivation (OGD) in neuronal cell lines (e.g., SH-SY5Y) with Apelin-12 pretreatment (10–100 nM). Measure phospho-JNK/p38 levels via Western blot .

- In vivo : Middle cerebral artery occlusion (MCAO) models in mice; infarct volume quantification via TTC staining post-Apelin-12 administration (5 mg/kg, intraperitoneal) .

Q. How does Apelin-12’s prognostic value in ST-elevation myocardial infarction (STEMI) vary with renal function?

Clinical findings from cohort studies (e.g., n=464 patients post-primary PCI):

- Predictive thresholds : Apelin-12 ≤0.76 ng/mL on admission correlates with 2.5-year major adverse cardiovascular events (MACEs; AUC=0.619, P<0.001). Subgroup analysis shows stronger predictive power in patients with eGFR >90 mL/min/1.73 m² (AUC=0.628) .

- Methodological considerations : Plasma Apelin-12 quantification via ELISA (Phoenix Peptide Kit EK-007-19; sensitivity: 0.2 ng/mL). Pre-analytical factors (e.g., freeze-thaw cycles) must be minimized .

Q. What experimental strategies resolve contradictions in Apelin-12’s role in insulin secretion?

Apelin-12 exhibits dual effects:

Q. How does Apelin-12 interact with cholecystokinin (CCK) in gastrointestinal physiology?

Apelin-12 (but not Apelin-36) induces CCK release in rat duodenal mucosa (ED₅₀=5 nM). Experimental validation:

- In vivo : Intra-arterial Apelin-12 infusion (1–10 nmol/kg) with CCK antagonist devazepide to block bicarbonate secretion .

- Translational relevance : Link to glucose-apelin cycle dysregulation in metabolic syndromes .

Methodological Best Practices

Q. What are the optimal protocols for Apelin-12 immunolocalization in vascular tissues?

- Antibody selection : Rabbit anti-Apelin-12 (e.g., Phoenix H-057-23; validated for human/rodent cross-reactivity) .

- Staining workflow : Tissue fixation in 4% paraformaldehyde, blocking with 10% non-immune serum, and detection via peroxidase/anti-peroxidase (PAP) complexes. Counterstain with hematoxylin for endothelial cell localization .

Q. How should researchers design longitudinal studies to track Apelin-12 dynamics in disease progression?

- Sampling intervals : Baseline, 24h post-intervention, and 3-month follow-up for plasma/serum Apelin-12.

- Data normalization : Correct for hemodilution effects using albumin or total protein levels .

Data Contradictions and Validation

Q. Why do some studies report no prognostic value for Apelin-12 in STEMI?

Potential confounders:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.